molecular formula C14H19NO B1654904 N-(4-cyclohexylphenyl)acetamide CAS No. 29030-57-7

N-(4-cyclohexylphenyl)acetamide

Cat. No.: B1654904
CAS No.: 29030-57-7
M. Wt: 217.31 g/mol
InChI Key: WKVHLJLNYKQJLI-UHFFFAOYSA-N
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Description

N-(4-Cyclohexylphenyl)acetamide is an acetamide derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring, which is further linked to an acetamide moiety. The cyclohexyl substituent likely enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to polar substituents like hydroxyl or ethoxy groups.

Properties

CAS No.

29030-57-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(4-cyclohexylphenyl)acetamide

InChI

InChI=1S/C14H19NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

InChI Key

WKVHLJLNYKQJLI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCC2

Other CAS No.

29030-57-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The biological and physicochemical properties of acetamide derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of N-(4-cyclohexylphenyl)acetamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Substituent Key Biological Activities Physicochemical Properties
This compound C₁₄H₁₉NO 4-Cyclohexylphenyl Inferred antimicrobial potential High lipophilicity (logP ~3.5)*
N-(4-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 4-Ethoxyphenyl Analgesic (similar to paracetamol) Moderate solubility (logP ~1.8)
Paracetamol (N-(4-hydroxyphenyl)acetamide) C₈H₉NO₂ 4-Hydroxyphenyl Analgesic, antipyretic High aqueous solubility (logP ~0.5)
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 4-Nitrophenoxy Structural insights (crystal packing) Low solubility (logP ~2.1)
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ 4-Fluorophenyl, hydroxy Not specified Predicted pKa 12.97, density 1.199 g/cm³

*Estimated based on cyclohexyl group’s contribution to lipophilicity.

Key Observations:

Substituent Effects on Bioactivity: Polar Groups (e.g., -OH in paracetamol): Enable hydrogen bonding, critical for analgesic activity via COX enzyme inhibition . Electron-Withdrawing Groups (e.g., -NO₂ in ): Increase chemical reactivity and influence crystal packing via π-π interactions and hydrogen bonding.

Synthetic Pathways: Most derivatives (e.g., N-(4-ethoxyphenyl)acetamide , N-[4-nitrophenoxy)phenyl]acetamide ) are synthesized via acetylation of substituted anilines using acetyl chloride or acetic anhydride. The cyclohexyl variant may require Friedel-Crafts alkylation or Suzuki coupling to introduce the cyclohexyl group prior to acetylation.

Structural Insights :

  • Crystal structures of analogs (e.g., ) reveal that substituents dictate intermolecular interactions. For instance, nitro groups facilitate C–H⋯O and N–H⋯O hydrogen bonds, while cyclohexyl groups may promote hydrophobic interactions or steric hindrance.

Pharmacological Potential: Antimicrobial Activity: Thiazole- and piperazine-substituted acetamides (e.g., compounds 47–50 in ) show gram-positive and antifungal activity, suggesting that this compound could exhibit similar properties due to its lipophilic nature. Analgesic Activity: Paracetamol’s efficacy is tied to its hydroxyl group ; replacing this with a cyclohexyl group may shift activity toward non-COX targets.

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